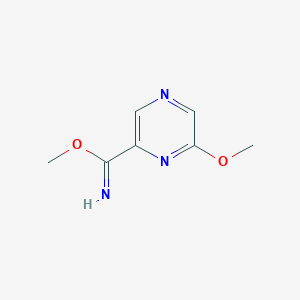
Methyl 6-methoxypyrazine-2-carboximidate
Description
Methyl 6-methoxypyrazine-2-carboximidate is a pyrazine derivative characterized by a methoxy group at position 6 and a carboximidate ester group at position 2. Carboximidates are reactive intermediates in organic synthesis, often used for forming heterocycles or modifying nucleophiles due to their electrophilic nature . The methoxy substituent at position 6 likely enhances solubility in polar solvents compared to non-polar alkyl groups, while the carboximidate group may confer unique reactivity in nucleophilic substitution or condensation reactions .
Properties
CAS No. |
59484-60-5 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
methyl 6-methoxypyrazine-2-carboximidate |
InChI |
InChI=1S/C7H9N3O2/c1-11-6-4-9-3-5(10-6)7(8)12-2/h3-4,8H,1-2H3 |
InChI Key |
RCRTVSFDPQCCSK-UHFFFAOYSA-N |
SMILES |
COC1=NC(=CN=C1)C(=N)OC |
Canonical SMILES |
COC1=NC(=CN=C1)C(=N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazine Derivatives
Reactivity and Stability
- Carboximidate vs. Carboxylate Esters : The carboximidate group in the target compound is more electrophilic than carboxylate esters, making it prone to nucleophilic attack (e.g., by amines or alcohols) to form amidines or esters. This contrasts with carboxylate esters, which are typically hydrolyzed under acidic or basic conditions .
- Methoxy vs. In contrast, bromo substituents (e.g., in Methyl 6-bromo-3-methoxypyrazine-2-carboxylate) are electron-withdrawing, increasing electrophilicity at adjacent positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


